REACTION_CXSMILES
|
S(Br)([Br:3])=O.[C:5]12(O)[CH2:14][CH:10]([CH2:11][CH2:12][CH2:13]1)[CH:9]1[CH2:15][CH:6]2[CH2:7][CH2:8]1>C1C=CC=CC=1>[Br:3][C:5]12[CH2:14][CH:10]([CH2:11][CH2:12][CH2:13]1)[CH:9]1[CH2:15][CH:6]2[CH2:7][CH2:8]1
|
Name
|
|
Quantity
|
78 mmol
|
Type
|
reactant
|
Smiles
|
S(=O)(Br)Br
|
Name
|
solution
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
tricyclo [4.3.1.12,5 ] undecane-1-ol
|
Quantity
|
5.36 g
|
Type
|
reactant
|
Smiles
|
C12(C3CCC(C(CCC1)C2)C3)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the entirety is refluxed for 1.5 hours
|
Duration
|
1.5 h
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture is concentrated under reduced pressure and there
|
Type
|
CONCENTRATION
|
Details
|
Reduced pressure concentration
|
Type
|
DISTILLATION
|
Details
|
to distill out the excess thionyl chloride completely
|
Type
|
DISTILLATION
|
Details
|
The residue is distilled under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to collect a fraction boiling at 96°-8° C./2mmHg
|
Name
|
|
Type
|
product
|
Smiles
|
BrC12C3CCC(C(CCC1)C2)C3
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.53 g | |
YIELD: PERCENTYIELD | 61.3% | |
YIELD: CALCULATEDPERCENTYIELD | 61.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |